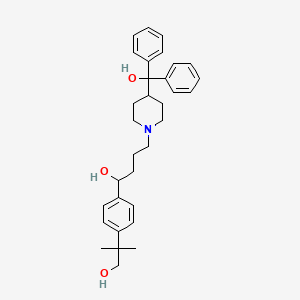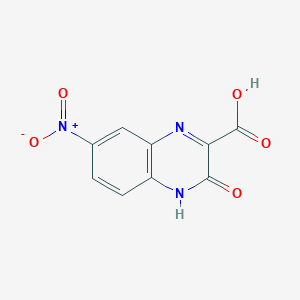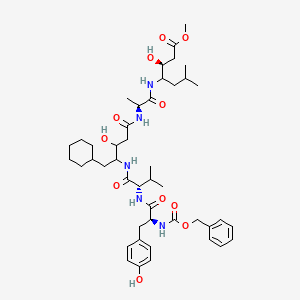
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, is a potent inhibitor of aspartic proteases. It is a naturally occurring peptide that was first isolated from cultures of various species of Actinomyces. This compound is known for its ability to inhibit pepsin and other acid proteases, making it a valuable tool in biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, involves multiple steps. The process typically starts with the protection of the amino and carboxyl groups of the amino acids involved. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). After the coupling reactions, the protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.
化学反応の分析
Types of Reactions
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: Substitution reactions can take place at the aromatic ring and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, has numerous applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and as a standard in chromatography.
Biology: Employed in studies of protease activity and protein degradation.
Medicine: Investigated for its potential therapeutic effects in diseases involving protease dysregulation, such as cancer and Alzheimer’s disease.
Industry: Utilized in the production of protease inhibitors for various applications.
作用機序
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, exerts its effects by binding to the active site of aspartic proteases, thereby inhibiting their activity. The compound forms a stable complex with the enzyme, preventing substrate binding and subsequent proteolysis. This inhibition is crucial for studying protease function and developing therapeutic agents.
類似化合物との比較
Pepstatin A, 1-(N-((phenylmethoxy)carbonyl)-L-tyrosine)-3-(4-amino-5-cyclohexyl-2,4,5-trideoxy-L-threo-pentonic acid)-, methyl ester, is unique due to its high specificity and potency as an aspartic protease inhibitor. Similar compounds include:
Pepstatin B: Another potent aspartic protease inhibitor with a slightly different structure.
Ritonavir: An HIV protease inhibitor used in antiretroviral therapy.
Saquinavir: Another HIV protease inhibitor with a different chemical structure.
These compounds share the common feature of inhibiting protease activity but differ in their specific targets and applications.
特性
CAS番号 |
145031-48-7 |
|---|---|
分子式 |
C45H67N5O11 |
分子量 |
854.0 g/mol |
IUPAC名 |
methyl (3S)-4-[[(2S)-2-[[5-cyclohexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]propanoyl]amino]-3-hydroxy-6-methylheptanoate |
InChI |
InChI=1S/C45H67N5O11/c1-27(2)21-34(38(53)25-40(55)60-6)47-42(56)29(5)46-39(54)24-37(52)35(22-30-13-9-7-10-14-30)48-44(58)41(28(3)4)50-43(57)36(23-31-17-19-33(51)20-18-31)49-45(59)61-26-32-15-11-8-12-16-32/h8,11-12,15-20,27-30,34-38,41,51-53H,7,9-10,13-14,21-26H2,1-6H3,(H,46,54)(H,47,56)(H,48,58)(H,49,59)(H,50,57)/t29-,34?,35?,36-,37?,38-,41-/m0/s1 |
InChIキー |
MOAKIYMENIQLRH-LEPHUZGGSA-N |
異性体SMILES |
C[C@@H](C(=O)NC(CC(C)C)[C@H](CC(=O)OC)O)NC(=O)CC(C(CC1CCCCC1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O |
正規SMILES |
CC(C)CC(C(CC(=O)OC)O)NC(=O)C(C)NC(=O)CC(C(CC1CCCCC1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OCC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






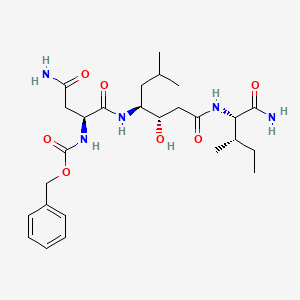
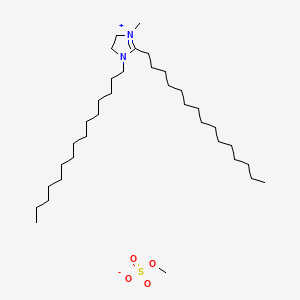
![2-Bromo-1-[4-(phenylsulfonyl)phenyl]ethanone](/img/structure/B15194493.png)
